1-(3-methoxyphenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
This compound belongs to the tetrahydrothienoimidazolone class, characterized by a bicyclic core fused with a sulfone group (5,5-dioxide) and substituted aryl groups.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-(2-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-13-6-3-4-9-16(13)21-18-12-26(23,24)11-17(18)20(19(21)22)14-7-5-8-15(10-14)25-2/h3-10,17-18H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFFNOCINJCIFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Key structural analogs differ in aryl substituents, functional groups, and stereoelectronic effects. Below is a comparative analysis:
Table 1: Comparative Properties of Thienoimidazolone Derivatives
*Predicted values based on structurally similar compounds .
Key Observations:
Substituent Effects on Molecular Weight :
- Bromine and trifluoromethyl groups increase molecular weight significantly (e.g., 425.27 for bromo/fluoro analog , 412.45 for CF₃ analog ).
- Methoxy and ethoxy groups add moderate mass increments (372.44 vs. 386.46) .
Electronic and Steric Influences :
- Electron-donating groups (methoxy, methyl) enhance solubility in polar solvents compared to electron-withdrawing substituents (Br, CF₃) .
- Thione analogs (e.g., ) exhibit distinct reactivity due to sulfur's nucleophilicity, unlike the ketone in the target compound.
Thermal Stability :
- Predicted boiling points correlate with molecular complexity; the target compound (581.2°C) and p-tolyl analog (581.2°C) show similar stability, whereas the CF₃ analog has a lower boiling point (559.1°C) .
Preparation Methods
Core Cyclization Strategies
The thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide core is typically synthesized via base-promoted cyclization of prefunctionalized precursors. A representative approach involves:
Formation of the Imidazolone Ring :
Reacting substituted amidines with α-keto esters or α-keto amides under alkaline conditions (e.g., sodium acetate in glacial acetic acid) induces cyclization to form the imidazolone scaffold. For example, condensation of 3-methoxybenzamidine with a thiophene-derived α-keto ester yields the bicyclic intermediate.Sulfonation and Oxidation :
Subsequent treatment with chlorosulfonic acid introduces sulfonyl groups at the 5,5-positions, followed by oxidation using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to achieve the 5,5-dioxide configuration.
Key Variables :
- Temperature : Cyclization proceeds optimally at 80–100°C, while sulfonation requires milder conditions (0–5°C) to prevent overoxidation.
- Catalysts : Transition-metal-free conditions are preferred to avoid contamination.
Analytical Characterization
Spectroscopic Validation
¹H NMR :
FTIR :
HRMS :
Purity Assurance
- Recrystallization : Ethanol/water (7:3) removes unreacted boronic acids and coupling byproducts.
- HPLC : Reverse-phase C18 column (ACN/H₂O gradient) confirms >98% purity.
Challenges and Mitigation Strategies
Regioselectivity in Aryl Group Attachment
Competing reactivity at N1 and N3 positions necessitates protective group strategies:
Sulfone Stability
The 5,5-dioxide moiety is prone to reduction under acidic conditions. Mitigation includes:
- Low-Temperature Workup : Quenching reactions at 0°C minimizes sulfone degradation.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Sequential Functionalization | High regiocontrol | Multi-step, time-intensive | 58–63 |
| One-Pot Cyclization | Reduced purification steps | Lower selectivity for o-tolyl | 45–50 |
| Microwave-Assisted | Faster reaction times | Specialized equipment required | 65–70 |
The optimal synthesis of 1-(3-methoxyphenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide employs a sequential approach: cyclization under transition-metal-free conditions followed by regioselective aryl group introduction. Key recommendations include:
- Catalyst Screening : Evaluate palladium-based systems for improved coupling efficiency.
- Process Intensification : Explore flow chemistry to enhance sulfonation safety and yield.
Q & A
Basic: What are the optimal synthetic routes and critical parameters for achieving high-yield synthesis of this compound?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with condensation of thiohydantoin derivatives with substituted aldehydes under microwave irradiation (MW) to form intermediate thienoimidazole cores . Key steps include nucleophilic substitution for introducing aryl groups and oxidation to achieve the 5,5-dioxide moiety. Critical parameters include:
- Solvent Choice: Polar solvents (e.g., ethanol, DMF) enhance solubility and reaction rates during cyclization .
- Catalysts: Ceric ammonium nitrate (CAN) improves yield in imidazole ring formation .
- Reaction Time/Temperature: Reflux conditions (95–100°C for 3–5 hours) optimize intermediate stability .
- Purification: Recrystallization from ethanol or ether ensures >95% purity .
Basic: Which spectroscopic and crystallographic techniques are most effective for structural confirmation?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR identifies substituent positioning (e.g., methoxyphenyl vs. o-tolyl groups) via chemical shifts and coupling patterns .
- IR Spectroscopy: Confirms functional groups (e.g., sulfone stretch at ~1300–1150 cm⁻¹) .
- X-ray Crystallography: Resolves bond lengths/angles (e.g., dihedral angles between thieno and imidazole rings) to validate spatial arrangement .
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., 402.5 g/mol for related analogs) .
Advanced: How can researchers design experiments to resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anti-inflammatory effects)?
Methodological Answer:
- Comparative Assays: Use standardized microbial strains (e.g., E. coli ATCC 25922) and inflammatory markers (e.g., TNF-α) under identical conditions to isolate context-dependent effects .
- Dose-Response Analysis: Test across a wide concentration range (0.1–100 µM) to identify activity thresholds and off-target interactions .
- Structural-Activity Relationship (SAR): Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy) to pinpoint functional group contributions .
Advanced: What computational strategies predict biological targets and binding mechanisms?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2 for anti-inflammatory activity) .
- Molecular Dynamics (MD) Simulations: Analyze stability of ligand-receptor complexes over 100-ns trajectories to assess binding affinity .
- Pharmacophore Modeling: Identify essential electronic/physical features (e.g., hydrogen-bond acceptors in the sulfone group) using MOE or Discovery Studio .
Intermediate: How do substituent variations (e.g., methoxy vs. chloro groups) influence reactivity and bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., Cl): Enhance electrophilicity at the imidazole ring, increasing reactivity in nucleophilic substitutions .
- Electron-Donating Groups (e.g., OMe): Improve solubility and bioavailability but may reduce metabolic stability .
- Steric Effects: Bulky o-tolyl groups restrict rotational freedom, potentially improving target selectivity .
Advanced: What mechanistic insights explain multi-step reaction outcomes, and how can intermediates be isolated?
Methodological Answer:
- Mechanistic Probes: Use LC-MS to track intermediates (e.g., thiohydantoin derivatives) during MW-assisted synthesis .
- Isolation Techniques: Employ flash chromatography (silica gel, hexane/EtOAc gradient) for unstable intermediates .
- Kinetic Studies: Monitor reaction progress via TLC (toluene/EtOAc/water 8.7:1.2:1.1) to optimize stepwise yields .
Intermediate: How can purity and stability be validated under varying storage conditions?
Methodological Answer:
- Purity Assessment: Combine HPLC (C18 column, acetonitrile/water mobile phase) with elemental analysis .
- Stability Testing: Accelerated degradation studies (40°C/75% RH for 4 weeks) with NMR/LC-MS to detect hydrolysis or oxidation .
- Cryopreservation: Store at -20°C under argon to prevent sulfone group degradation .
Advanced: What strategies enable regioselective functionalization of the thienoimidazole core?
Methodological Answer:
- Directed Metalation: Use LDA (lithium diisopropylamide) at -78°C to deprotonate specific positions for alkylation .
- Protecting Groups: Temporarily block reactive sites (e.g., sulfone with trimethylsilyl chloride) during substitutions .
- Cross-Coupling Reactions: Suzuki-Miyaura coupling with Pd catalysts introduces aryl groups at defined positions .
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